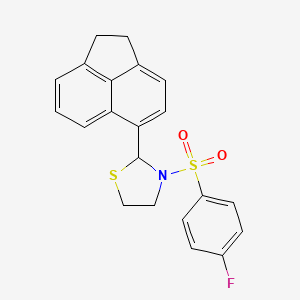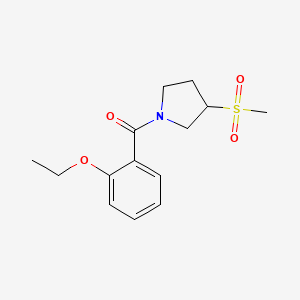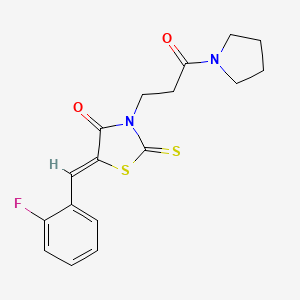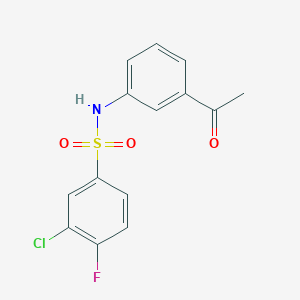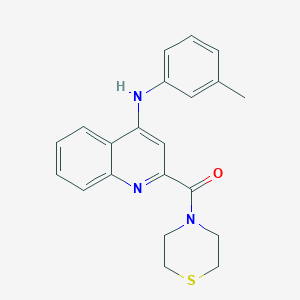
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that is not directly described in the provided papers. However, the papers do discuss related heterocyclic compounds with potential biological activities. For instance, paper details the synthesis of various heterocyclic derivatives from a cyanoacetamide precursor, which shows the relevance of such structures in medicinal chemistry. Paper describes the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides, indicating the interest in acetamide derivatives as potential therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from heterocyclic precursors. In paper , the synthesis begins with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to yield a key cyanoacetamide precursor. This precursor is then used to create a variety of heterocyclic derivatives, including those with thiophene and pyridine rings, through regioselective attacks and cyclization. The synthetic procedures are noted for their simplicity, often involving one-pot reactions under mild conditions.
Molecular Structure Analysis
While the exact molecular structure of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide is not discussed, the papers provide insight into the structural features of similar compounds. The presence of heterocyclic rings such as thiophene and pyridine is common, and these structures are known to contribute to the biological activity of the compounds. The acetamide group is another recurring feature that is important for the activity of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are diverse and include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions lead to a variety of products with different heterocyclic systems, showcasing the versatility of the cyanoacetamido moiety in the precursor as a reactive site for further transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in these studies are not explicitly detailed in the abstracts. However, the antitumor activities of the compounds synthesized in paper were evaluated, and most compounds showed high inhibitory effects on human cancer cell lines, indicating their potential as therapeutic agents. The study in paper focused on the antiallergic properties of N-(pyridin-4-yl)-(indol-3-yl)acetamides, with one compound being significantly more potent than a known antiallergic drug in an assay.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research into fluoro substituted compounds has shown promising results in the fight against cancer. For example, derivatives of 6-Fluorobenzo[b]pyran have been synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancer, demonstrating significant anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, studies on thiazolyl N-benzyl-substituted acetamide derivatives have unveiled Src kinase inhibitory and anticancer activities, showcasing the compound's potential in targeting specific cancer pathways (Fallah-Tafti et al., 2011).
Antitumor Evaluation
The synthesis of various heterocyclic derivatives using a specific cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide precursor has opened new avenues for antitumor evaluations. Many of these compounds have shown high inhibitory effects in vitro against several human tumor cell lines, highlighting the importance of structural diversity for medicinal chemistry (Shams et al., 2010).
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds similar to N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide have been studied for their potential in dye-sensitized solar cells (DSSCs). The investigation of vibrational spectra, electronic properties, and photochemical modeling of these compounds reveals their capability as photosensitizers, showing good light harvesting efficiency and free energy of electron injection, which could be utilized in photovoltaic cells. Additionally, molecular docking studies indicate the binding interactions of these compounds with biological targets, such as Cyclooxygenase 1 (COX1), suggesting a method to explore their therapeutic potential (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c18-13-5-3-12(4-6-13)11-24-17-8-7-15(20-21-17)19-16(22)10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZUMDANJPWIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

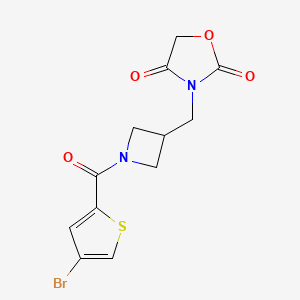
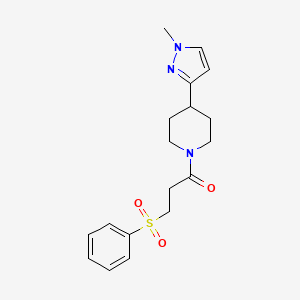

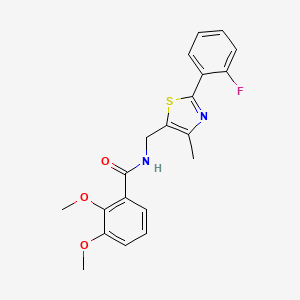
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2516553.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2516555.png)
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)
